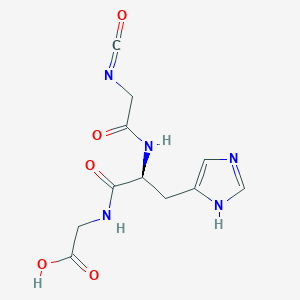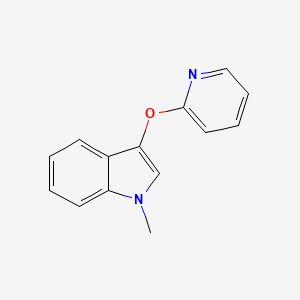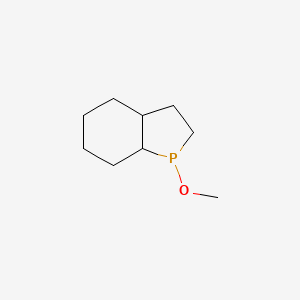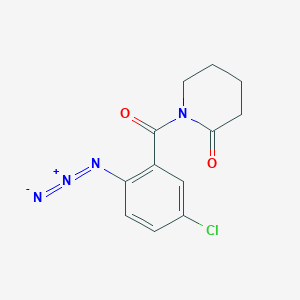
N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine is a chemical compound known for its unique structure and properties. It is also referred to as Glycine, N-(isocyanatoacetyl)-L-histidyl- in some contexts
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine typically involves the carbobenzoxy azide procedure . This method includes the protection of amino groups, activation of carboxyl groups, and subsequent coupling reactions to form the desired peptide bond. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield.
化学反応の分析
Types of Reactions
N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides with altered functional groups.
科学的研究の応用
N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine has several scientific research applications, including:
Chemistry: It is used in the study of peptide synthesis and modification, providing insights into peptide bond formation and stability.
Biology: The compound is utilized in research on protein interactions and enzymatic processes, helping to understand the role of peptides in biological systems.
作用機序
The mechanism of action of N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific context and application of the compound .
類似化合物との比較
Similar Compounds
Similar compounds to N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine include:
- Glycyl-L-histidyl-L-lysine (GHK)
- Glycyl-L-histidine
- L-histidylglycine
- Glycylglycyl-L-histidine
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
666860-07-7 |
|---|---|
分子式 |
C11H13N5O5 |
分子量 |
295.25 g/mol |
IUPAC名 |
2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-isocyanatoacetyl)amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H13N5O5/c17-6-13-3-9(18)16-8(1-7-2-12-5-15-7)11(21)14-4-10(19)20/h2,5,8H,1,3-4H2,(H,12,15)(H,14,21)(H,16,18)(H,19,20)/t8-/m0/s1 |
InChIキー |
CBSMFYFLKOGMTB-QMMMGPOBSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN=C=O |
正規SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)


![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)

![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
